molecular formula C8H13Br B12907908 1-(Bromomethyl)cyclohept-1-ene CAS No. 98559-22-9

1-(Bromomethyl)cyclohept-1-ene

Cat. No.: B12907908
CAS No.: 98559-22-9
M. Wt: 189.09 g/mol
InChI Key: GLNZBNPXEAPGRD-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclohept-1-ene is an organic compound with the molecular formula C8H13Br It is a brominated derivative of cycloheptene, characterized by the presence of a bromomethyl group attached to the first carbon of the cycloheptene ring

Preparation Methods

The synthesis of 1-(Bromomethyl)cyclohept-1-ene typically involves the bromination of cycloheptene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the cycloheptene, leading to the formation of the bromomethyl group.

Chemical Reactions Analysis

1-(Bromomethyl)cyclohept-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles. For example, treatment with sodium cyanide (NaCN) can lead to the formation of 1-(Cyanomethyl)cyclohept-1-ene.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cycloheptadiene.

    Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions. For instance, hydrogenation in the presence of a palladium catalyst can convert it to 1-(Bromomethyl)cycloheptane.

Common reagents used in these reactions include bases like potassium tert-butoxide (KOtBu) for elimination and hydrogen gas (H2) with palladium on carbon (Pd/C) for hydrogenation.

Scientific Research Applications

1-(Bromomethyl)cyclohept-1-ene is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of cyclic compounds.

    Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity.

    Material Science: It is investigated for its role in the synthesis of novel materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)cyclohept-1-ene exerts its effects in chemical reactions involves the reactivity of the bromomethyl group and the double bond in the cycloheptene ring. The bromomethyl group is highly reactive towards nucleophiles, making it a key site for substitution reactions. The double bond in the cycloheptene ring can undergo addition reactions, providing a pathway for the formation of various derivatives.

Comparison with Similar Compounds

1-(Bromomethyl)cyclohept-1-ene can be compared with other brominated cycloalkenes, such as:

    1-(Bromomethyl)cyclohexene: Similar in structure but with a six-membered ring instead of a seven-membered ring. It exhibits similar reactivity but different steric and electronic properties.

    1-Bromocycloheptene: Lacks the methyl group, leading to different reactivity and applications.

    1-Bromo-4-methylcyclohexene: Contains a methyl group at a different position, resulting in distinct chemical behavior.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts specific steric and electronic characteristics that influence its reactivity and applications.

Properties

IUPAC Name

1-(bromomethyl)cycloheptene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h5H,1-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNZBNPXEAPGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60760557
Record name 1-(Bromomethyl)cyclohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60760557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98559-22-9
Record name 1-(Bromomethyl)cyclohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60760557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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